N-(3,5-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,5-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-based carboxamide derivative featuring a complex aromatic substitution pattern. Its structure includes:
- A central imidazole ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 3).
- A carboxamide group at position 4 of the imidazole, linked to a 3,5-dimethylphenyl substituent.
- A benzyl group at position 1 of the imidazole, further substituted with a 2-(3-methoxyphenyl)acetamido moiety.
The 3-methoxyphenyl and 3,5-dimethylphenyl groups likely enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-11-20(2)13-24(12-19)31-28(34)26-17-32(18-29-26)16-21-7-9-23(10-8-21)30-27(33)15-22-5-4-6-25(14-22)35-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFVDBNGYRDXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H27N3O2
- Molecular Weight : 393.49 g/mol
- CAS Number : 346693-66-1
The compound features an imidazole ring, which is known for its role in various biological processes, and an acetamido group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression.
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory effects on:
- Protein Kinase B (AKT) : This pathway is crucial for cell survival and proliferation.
- Mitogen-Activated Protein Kinases (MAPKs) : These are involved in directing cellular responses to a diverse array of stimuli.
Anticancer Activity
The compound has been evaluated for its anticancer potential through various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
These results indicate that the compound effectively reduces cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound reveals that modifications to the imidazole and acetamido groups significantly influence its biological activity. Key findings include:
- Substituents on the benzyl group : The presence of methoxy groups enhances solubility and bioavailability.
- Dimethyl substitution on the phenyl ring : This modification appears to increase potency against specific cancer types.
Study 1: In Vivo Efficacy
A recent study assessed the in vivo efficacy of this compound using xenograft models of breast cancer. Results demonstrated a significant reduction in tumor size compared to control groups treated with placebo.
Study 2: Toxicology Profile
Toxicological assessments indicate that while the compound exhibits potent anticancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Further optimization is necessary to enhance selectivity towards cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Heterocycle Influence: The imidazole core in the target compound may favor interactions with heme-containing enzymes (e.g., cytochrome P450) due to its nitrogen lone pairs. The C=N bond in Compound 13 (IR: 1598 cm⁻¹) suggests conjugation stability, whereas the target compound’s carboxamide group (C=O) offers stronger hydrogen-bonding capacity.
Substituent Effects: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to the sulfonamide in Compound 13, which increases hydrophilicity and may improve aqueous solubility.
Synthetic Complexity :
- Compound 13’s synthesis (87% yield) involves straightforward condensation, while the target compound’s multi-step synthesis (imidazole functionalization, benzylation, and acetamido coupling) may require rigorous optimization for scalability .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including condensation, reflux, and purification. Key steps include:
- Solvent selection : Absolute ethanol or THF is often used to enhance solubility of intermediates .
- Catalyst optimization : Glacial acetic acid or triethylamine aids in imidazole ring formation and amide coupling .
- Reaction monitoring : Thin-layer chromatography (TLC) and NMR are critical for tracking progress and identifying byproducts .
Methodological improvements might involve microwave-assisted synthesis to reduce reaction time or column chromatography for higher purity .
Q. What analytical techniques are essential for structural confirmation?
A combination of spectroscopic and spectrometric methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl, dimethylphenyl, and imidazole moieties .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₈H₂₈N₄O₃) and detects isotopic patterns .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H bending) confirm acetamido and carboxamide groups .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s imidazole core, which often interacts with ATP-binding pockets .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity at µM concentrations .
- Antimicrobial testing : Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Systematic substituent modification : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .
- Scaffold hopping : Replace the imidazole core with triazole or oxazole to assess impact on target binding .
- In vitro validation : Compare IC₅₀ values across analogs using dose-response curves in enzyme or cell-based assays .
Q. How can molecular docking simulations guide target identification?
- Protein selection : Prioritize targets with known imidazole interactions (e.g., EGFR kinase, PARP-1) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses. The acetamido and carboxamide groups may form hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ data to refine models .
Q. How to resolve contradictions in biological activity data across different assays?
- Orthogonal assays : If a compound shows cytotoxicity but no kinase inhibition, use apoptosis markers (e.g., caspase-3 activation) to identify off-target effects .
- Solubility checks : Poor aqueous solubility (common for lipophilic imidazoles) may cause false negatives; use DMSO stock solutions ≤0.1% v/v .
- Dose-range testing : Extend concentration ranges (e.g., 0.1–100 µM) to capture full dose-response profiles .
Q. What strategies mitigate degradation during stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify labile groups (e.g., methoxy or acetamido) .
- HPLC-MS analysis : Monitor degradation products; a >10% loss under accelerated conditions suggests need for formulation optimization (e.g., lyophilization) .
Q. How to design interaction studies with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to determine affinity (KD) for targets like kinases .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding-driven entropy/enthalpy changes .
- Mutagenesis : Replace key residues (e.g., Lys in ATP-binding pockets) to validate docking predictions .
Methodological Considerations for Data Interpretation
Q. Handling discrepancies in spectroscopic data
- Example : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Use variable-temperature NMR to resolve .
- Reference tables : Compare experimental IR peaks with published values for similar imidazole derivatives (e.g., C=N stretch at ~1600 cm⁻¹) .
Q. Addressing low reproducibility in biological assays
- Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Key Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
